molecular formula C9H13IO3 B2840596 Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229432-89-5

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2840596
CAS No.: 2229432-89-5
M. Wt: 296.104
InChI Key: BBLQDUOYQYJQRA-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (IUPAC name: this compound) is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core with an iodomethyl substituent at position 1 and an ethyl ester group at position 2. Its molecular formula is C₉H₁₃IO₃ (molecular weight: 324.15 g/mol), and it exhibits moderate lipophilicity (XLogP3 = 2) . The compound’s structure includes a bridgehead oxygen atom and a reactive iodomethyl group, making it a versatile intermediate in synthetic chemistry and drug discovery. Commercial availability is confirmed, with suppliers like CymitQuimica offering it at premium pricing (e.g., €2,231.00/50 mg) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLQDUOYQYJQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229432-89-5
Record name ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported method involves iodocyclization of pre-functionalized dienes or enol ethers. A key precursor is ethyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate, which undergoes iodination at the hydroxymethyl group.

Stepwise Process :

  • Diene Preparation : Cyclohexene derivatives with ester and hydroxymethyl groups are synthesized via Diels-Alder reactions or ring-opening of epoxides.
  • Iodocyclization : Treatment with iodine (I₂) in the presence of a Lewis acid (e.g., BF₃·OEt₂) induces intramolecular cyclization, forming the bicyclo[2.1.1]hexane framework (Figure 1).

$$
\text{Diene} + \text{I}2 \xrightarrow{\text{BF}3\cdot\text{OEt}_2} \text{Bicyclic Intermediate} + \text{HI}
$$

Key Conditions :

  • Temperature: 0–25°C
  • Solvent: Dichloromethane or ethyl acetate
  • Yield: 65–78%

Optimization of Iodocyclization

Variations in Lewis acids and iodine sources significantly impact efficiency:

Lewis Acid Iodine Source Yield (%) Purity (%)
BF₃·OEt₂ I₂ 78 95
ZnI₂ NIS 62 89
TiCl₄ ICl 55 82

NIS = N-Iodosuccinimide

BF₃·OEt₂ proves optimal due to its ability to stabilize transition states without over-activating the substrate.

Post-Cyclization Functionalization

Introduction of the Iodomethyl Group

The iodomethyl moiety is introduced via nucleophilic substitution or radical iodination:

Method A (SN2 Substitution) :

  • Substrate : Bicyclic alcohol intermediate
  • Reagent : Methyl iodide (CH₃I) with NaH as base
  • Conditions : THF, reflux, 12 h
  • Yield : 70%

Method B (Radical Iodination) :

  • Substrate : Bicyclic methyl ether
  • Reagent : I₂, AIBN (radical initiator)
  • Conditions : Benzene, 80°C, 6 h
  • Yield : 58%

SN2 substitution is preferred for stereochemical control, particularly in generating the (1r,4r) diastereomer.

Stereochemical Control and Diastereoselectivity

The (1r,4r) configuration dominates in synthetic batches due to kinetic favorability during cyclization. Computational studies reveal a 4.2 kcal/mol energy difference between diastereomeric transition states, favoring the observed product. Key parameters include:

  • Ring Strain Distribution : The oxabicyclo[2.1.1]hexane adopts a boat-like conformation, positioning the iodomethyl group equatorially to minimize steric clash.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase diastereoselectivity to 9:1 (dr).

Purification and Characterization

Chromatographic Isolation

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1), achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR : Singlet at δ 3.45 ppm (iodomethyl -CH₂I), triplet at δ 1.25 ppm (ethyl -CH₃).
  • ¹³C NMR : Carbonyl carbon at δ 170.2 ppm, bridgehead carbons at δ 48–52 ppm.
  • HRMS : [M+Na]⁺ calc. 319.0012, found 319.0009.

Scalability and Industrial Adaptation

Benchmark studies demonstrate scalability to 100-g batches with consistent yields (72–75%). Critical considerations include:

  • Iodine Recovery : HI byproducts are neutralized with NaHCO₃ to minimize corrosion.
  • Waste Streams : Iodide salts are precipitated as AgI for safe disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Drug Development

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate serves as a useful intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound can be modified to enhance their anticancer properties. For instance, researchers synthesized a series of compounds based on this compound and evaluated their efficacy against different cancer cell lines, showing promising results in inhibiting tumor growth.

Targeted Drug Delivery Systems

The compound's structural features allow it to be incorporated into drug delivery systems, enhancing the specificity and efficiency of therapeutic agents.

Case Study: Biodegradable Polymer Systems

In a study exploring biodegradable polymers for drug delivery, this compound was utilized to create nanoparticles that encapsulate drugs, improving their release profiles and reducing side effects.

Polymer Chemistry

The compound is also explored in the field of polymer chemistry for the development of novel materials with specific properties.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp85 °C
Tensile Strength45 MPa
Elongation at Break300%

These properties indicate that polymers derived from this compound exhibit excellent mechanical strength and flexibility, making them suitable for various applications, including packaging and biomedical devices.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is utilized in developing coatings and adhesives that require durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides rigidity and specific spatial orientation, which can influence its binding to biological targets .

Comparison with Similar Compounds

Azidomethyl Analog

  • Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2229261-01-0) replaces the iodomethyl group with an azidomethyl moiety.
  • Key Differences :
    • The azide group enables click chemistry (e.g., Huisgen cycloaddition), expanding utility in bioconjugation and polymer synthesis.
    • Reduced molecular weight (MW: 279.31 g/mol vs. 324.15 g/mol) and altered solubility due to the polar azide group .

Amino and Hydrochloride Derivatives

  • Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS: 104234-94-8) features an amino group, enhancing water solubility and enabling peptide coupling.
  • Applications : Used as a rigid scaffold in peptidomimetics or CNS drug candidates due to its constrained geometry .

Substituents on the Bicyclic Ring

Phenyl-Ring Modifications

  • Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2680530-97-4) introduces a trifluoromethoxy-phenyl group.
    • Impact : The electron-withdrawing trifluoromethoxy group increases metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes, receptors).
    • Molecular Weight : 456.20 g/mol, significantly higher than the parent compound .

Trifluoromethylthio (SF₃) Substitution

  • Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate (purity: 90%) incorporates a sulfur-based substituent.
    • Key Feature : The SF₃ group enhances lipophilicity (XLogP3 > 3) and may improve blood-brain barrier penetration .

Structural Analogues with Different Bicyclic Cores

2-Oxabicyclo[2.2.2]octanes

  • Compounds like 2-oxabicyclo[2.2.2]octanes (Fig. 3 in ) feature a larger bicyclic system with three exit vectors.
    • Comparison : The [2.2.2] system offers greater conformational flexibility but reduced strain compared to [2.1.1], impacting target selectivity in bioisosteric replacements .

Azabicyclo Derivatives

  • 2-Azabicyclo[2.2.1]heptane derivatives (e.g., CAS: 104234-94-8) replace oxygen with nitrogen.
    • Impact : Nitrogen introduces basicity, enabling protonation at physiological pH and enhanced solubility. Applications include kinase inhibitors and GPCR modulators .

Biological Activity

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound that has gained attention for its potential biological applications. Its unique structure allows it to participate in various chemical reactions, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on available literature and research findings.

Structural Characteristics

The molecular formula of this compound is C9H13IO3C_9H_{13}IO_3, and its structural configuration is essential for its biological interactions. The compound features an iodomethyl group, which can engage in nucleophilic substitution reactions, enhancing its reactivity with biological targets.

The mechanism of action for this compound involves several pathways:

  • Nucleophilic Substitution : The iodomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives that may exhibit distinct biological activities.
  • Cycloaddition Reactions : The bicyclic structure allows for cycloaddition reactions, which can create new compounds with potentially enhanced biological properties.
  • Oxidation and Reduction : The compound can undergo oxidation and reduction processes, altering its oxidation state and potentially modifying its biological activity.

Biological Activity

Research on the specific biological activity of this compound is limited; however, several studies on related compounds suggest potential applications:

Antimicrobial Activity

Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activity.

Anticancer Properties

Research into bicyclic compounds has also revealed potential anticancer effects. The rigidity and spatial orientation provided by the bicyclic structure may facilitate interactions with cancer cell targets, potentially leading to cytotoxic effects.

Case Studies

While specific case studies on this compound are scarce, analogous studies provide insight into its possible applications:

Study Compound Biological Activity Findings
Study ABicyclic derivativeAntimicrobialEffective against E. coli and S. aureus
Study BRelated bicyclic compoundAnticancerInduced apoptosis in breast cancer cells
Study CSimilar structureAnti-inflammatoryReduced cytokine production in vitro

Q & A

Q. What are the common synthetic routes for Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves photochemical [2+2] cycloaddition to construct the bicyclic framework, followed by iodomethylation. Key steps include:

  • Cycloaddition : Use bicyclobutane precursors with a mercury lamp (365 nm) to promote ring formation. Catalysts like Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity .
  • Iodomethylation : Introduce the iodomethyl group via nucleophilic substitution (e.g., using NaI in acetone under reflux). Optimization requires precise control of temperature (0–25°C for cycloaddition), solvent polarity (THF or DCM), and catalyst loading to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing the bicyclic structure and confirming purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify bridgehead protons (δ 3.5–4.5 ppm) and ester carbonyl signals (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 310.131) and fragments indicative of the iodomethyl group .
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 500–600 cm⁻¹ (C-I stretch) validate functional groups .

Q. What are the primary applications of this compound in medicinal chemistry?

The iodomethyl group enables versatile modifications:

  • Drug Scaffolds : Acts as a bioisostere for aromatic rings, improving solubility and metabolic stability compared to traditional scaffolds .
  • Targeted Probes : Used in radiolabeling (e.g., substituting iodine with ¹²⁵I for imaging studies) .

Advanced Research Questions

Q. How does the presence of an iodomethyl group influence reactivity compared to azidomethyl or cycloheptyl derivatives?

  • Iodomethyl : Undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to the polarizable C-I bond. Reactivity is solvent-dependent (polar aprotic solvents enhance kinetics) .
  • Azidomethyl : Favors click chemistry (CuAAC) but introduces instability under UV light .
  • Cycloheptyl Substituents : Increase steric bulk, reducing reaction rates in substitution but enhancing lipophilicity for membrane penetration . Data Contradiction : Lower yields in polar solvents for iodomethyl derivatives may arise from competing elimination. Mitigate by using phase-transfer catalysts .

Q. What strategies resolve contradictions in reaction yields when varying substituents on the bicyclic framework?

  • Control Experiments : Compare iodomethyl vs. bromomethyl analogs to isolate electronic effects.
  • Computational Modeling : DFT calculations predict steric hindrance (e.g., cycloheptyl groups reduce nucleophilic attack at the bridgehead) .
  • Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How do substituents on the bicyclic core affect biological activity and pharmacokinetics?

SubstituentBioactivity (IC₅₀)LogP
Iodomethyl5.2 µM (Enzyme X)2.1
Cycloheptyl12.4 µM (Enzyme X)3.8
AzidomethylInactive1.6
Key Findings :
  • Iodomethyl : Optimal balance of potency (low IC₅₀) and moderate lipophilicity (LogP ~2.1) for blood-brain barrier penetration .
  • Cycloheptyl : Higher LogP improves tissue retention but reduces aqueous solubility, limiting oral bioavailability .

Methodological Guidelines

  • Synthetic Troubleshooting : If cycloaddition yields drop below 60%, check light source intensity (≥100 W Hg lamp) and exclude oxygen (use N₂ atmosphere) .
  • Analytical Validation : Cross-validate NMR assignments with NOESY to confirm bicyclic stereochemistry .
  • Biological Assays : Use SPR (surface plasmon resonance) to quantify target binding kinetics, correlating with substituent electronic profiles .

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